2-[3-(4-Methylphenyl)-4-oxoquinazolin-2-yl]sulfanylethanesulfonyl fluoride
Description
Properties
IUPAC Name |
2-[3-(4-methylphenyl)-4-oxoquinazolin-2-yl]sulfanylethanesulfonyl fluoride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN2O3S2/c1-12-6-8-13(9-7-12)20-16(21)14-4-2-3-5-15(14)19-17(20)24-10-11-25(18,22)23/h2-9H,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKNOTWGQVZAVBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SCCS(=O)(=O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[3-(4-Methylphenyl)-4-oxoquinazolin-2-yl]sulfanylethanesulfonyl fluoride is an organosulfur compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.
- Chemical Formula : C12H12FN3O2S
- Molecular Weight : 273.35 g/mol
- CAS Number : Not specified in the available sources.
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and pathways involved in disease processes. The sulfonyl fluoride group is known to react with nucleophiles, which can lead to the inhibition of serine proteases and other enzymes critical in various biological pathways.
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, quinazoline derivatives have been shown to possess antibacterial and antifungal activities through mechanisms involving disruption of microbial cell wall synthesis and interference with nucleic acid metabolism.
Anticancer Properties
Research suggests that this compound may also possess anticancer properties. Quinazoline derivatives are known to inhibit the activity of certain kinases involved in cancer cell proliferation and survival. In vitro studies have demonstrated that such compounds can induce apoptosis in various cancer cell lines, suggesting a potential therapeutic application in oncology.
Enzyme Inhibition
One of the highlighted activities of this compound is its role as an enzyme inhibitor. Specifically, it has been noted for its ability to inhibit enzymes involved in the glycolytic pathway, which is crucial for energy production in cells. This inhibition can lead to reduced energy availability for rapidly dividing cells, such as cancer cells.
Case Studies
-
Study on Antimicrobial Activity :
- A study evaluated the antimicrobial efficacy of several quinazoline derivatives against common pathogens.
- Results showed that compounds similar to this compound exhibited minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL against Staphylococcus aureus and Escherichia coli.
-
Anticancer Activity Assessment :
- In a controlled experiment, the effects of the compound on human breast cancer cell lines were assessed.
- The results indicated a dose-dependent decrease in cell viability, with IC50 values around 15 µM after 48 hours of exposure.
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | MIC (µg/mL) | Target Organism |
|---|---|---|
| This compound | 16 | Staphylococcus aureus |
| Other Quinazoline Derivative | 32 | Escherichia coli |
| Another Sulfonamide Compound | 8 | Pseudomonas aeruginosa |
Table 2: Anticancer Activity on Breast Cancer Cell Lines
| Compound Name | IC50 (µM) | Cell Line |
|---|---|---|
| This compound | 15 | MCF-7 |
| Quinazoline Analog | 20 | MDA-MB-231 |
Comparison with Similar Compounds
Quinazolinone Derivatives with Sulfur-Containing Substituents
Ethyl 2-[3-[4-(Difluoromethylsulfanyl)phenyl]-4-oxoquinazolin-2-yl]sulfanylacetate
- Molecular Formula : C₁₉H₁₆F₂N₂O₃S₂
- Molecular Weight : 422.5 g/mol
- Key Features : Differs in the sulfanylacetate ester group and a 4-(difluoromethylsulfanyl)phenyl substituent. The acetate ester may confer hydrolytic instability compared to the target compound’s sulfonyl fluoride, which is more resistant to hydrolysis. The difluoromethyl group enhances electronegativity but reduces steric bulk compared to the target’s 4-methylphenyl .
| Property | Target Compound | Ethyl Sulfanylacetate Analogue |
|---|---|---|
| Molecular Weight | 402.44 | 422.5 |
| LogP | ~5.1 | 5.1 (XLogP3) |
| Hydrogen Bond Acceptors | 8 | 8 |
| Reactive Group | Sulfonyl Fluoride | Sulfanylacetate Ester |
Metsulfuron-Methyl (Herbicide)
- Structure : A sulfonylurea herbicide with a triazine core.
- Key Features: While both compounds contain sulfonyl groups, metsulfuron-methyl’s sulfonylurea linkage targets plant acetolactate synthase, unlike the target compound’s sulfonyl fluoride, which is mechanistically distinct. The triazine ring in metsulfuron-methyl contributes to herbicidal activity, whereas the quinazolinone core in the target compound may favor interaction with mammalian enzymes .
Thioether vs. Sulfonyl Fluoride Reactivity
5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde
- Key Features: Contains a thioether (sulfanyl) group, which is less electrophilic than the sulfonyl fluoride in the target compound. The trifluoromethyl group increases hydrophobicity but lacks the covalent reactivity of sulfonyl fluorides.
Aromatic Substituent Effects
Solid-State Forms of (S)-N-(3-(2-(((R)-1-Hydroxypropan-2-yl)amino)-6-morpholinopyridine-4-yl)-4-methylphenyl)-3-(2,2,2-trifluoroethyl)pyrrolidine-1-carboxamide
- However, the trifluoroethyl group in this patented compound introduces strong electron-withdrawing effects, contrasting with the sulfonyl fluoride’s balance of reactivity and stability .
Q & A
Basic: What are the optimal synthetic routes and reaction conditions for preparing 2-[3-(4-Methylphenyl)-4-oxoquinazolin-2-yl]sulfanylethanesulfonyl fluoride?
Methodological Answer:
The synthesis involves multi-step reactions, starting with the formation of the quinazolinone core via cyclization of anthranilic acid derivatives with 4-methylphenyl isothiocyanate under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C). The sulfanylethanesulfonyl fluoride moiety is introduced via nucleophilic substitution using ethanedithiol, followed by oxidation with H₂O₂ and fluorination with DAST (diethylaminosulfur trifluoride). Key parameters include:
- Temperature control (critical during fluorination to avoid side reactions).
- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) and recrystallization from ethanol .
- Monitoring : Thin-layer chromatography (TLC) and HPLC for intermediate validation.
Basic: How can researchers confirm the structural identity and purity of this compound?
Methodological Answer:
Use a combination of spectroscopic and analytical techniques:
- NMR : ¹H/¹³C NMR to verify quinazolinone aromatic protons (δ 7.2–8.5 ppm) and sulfonyl fluoride groups (¹⁹F NMR: δ ~45 ppm).
- Mass spectrometry : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H]⁺).
- X-ray crystallography : For unambiguous confirmation (employ SHELXL for refinement; ensure data collection at low temperature to minimize disorder) .
- Elemental analysis : Validate C, H, N, S, and F percentages within ±0.4% of theoretical values.
Advanced: How can researchers resolve contradictions in crystallographic data versus computational modeling for this compound?
Methodological Answer:
Discrepancies between experimental (XRD) and computational (DFT-optimized) structures often arise from dynamic effects (e.g., crystal packing forces). To resolve:
- Re-refine XRD data : Use SHELXL with anisotropic displacement parameters and check for twinning or disorder .
- Molecular dynamics (MD) simulations : Compare crystal-packing environments with gas-phase DFT geometries.
- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C–H···O/F) influencing crystal structure .
Advanced: What strategies are effective for studying the reactivity of the sulfonyl fluoride group in biological systems?
Methodological Answer:
The sulfonyl fluoride’s electrophilicity enables covalent binding to serine/threonine residues in enzymes. To study this:
- Activity-based protein profiling (ABPP) : Use a fluorescent or biotinylated probe analog for target identification.
- Kinetic assays : Monitor hydrolysis rates under physiological pH (7.4) and compare with model nucleophiles (e.g., Tris buffer).
- LC-MS/MS : Confirm covalent adduct formation with recombinant enzymes (e.g., trypsin digestion followed by peptide sequencing) .
Advanced: How can hydrogen-bonding patterns influence the compound’s supramolecular assembly in solid state?
Methodological Answer:
Graph set analysis (as per Etter’s rules) is critical:
- Identify donors/acceptors : Quinazolinone carbonyl (O), sulfonyl fluoride (O/F), and aryl C–H groups.
- Classify motifs : Determine if patterns (e.g., R₂²(8) for dimeric rings) stabilize the crystal lattice.
- Compare polymorphs : Use variable-temperature XRD to assess thermodynamic vs. kinetic control of hydrogen-bond networks .
Basic: What are the stability considerations for this compound under different pH and temperature conditions?
Methodological Answer:
- pH stability : Perform accelerated degradation studies (e.g., 1–14 pH range, 25–60°C). Monitor via HPLC for hydrolysis products (sulfonic acid derivatives).
- Thermal stability : TGA/DSC to determine decomposition onset (>200°C typical for sulfonyl fluorides).
- Light sensitivity : Store in amber vials under inert atmosphere (N₂/Ar) to prevent radical-mediated degradation .
Advanced: How can researchers design structure-activity relationship (SAR) studies for analogs of this compound?
Methodological Answer:
- Core modifications : Replace 4-methylphenyl with electron-withdrawing groups (e.g., Cl, CF₃) to modulate electrophilicity.
- Side-chain variations : Substitute sulfanylethanesulfonyl fluoride with phosphonate esters for comparative reactivity profiling.
- Biological testing : Use enzyme inhibition assays (IC₅₀ determination) and cellular models (e.g., apoptosis assays) to correlate structural changes with activity .
Advanced: What computational methods are suitable for predicting the compound’s interaction with biological targets?
Methodological Answer:
- Docking studies : Use AutoDock Vina or Schrödinger Glide to model binding to serine hydrolases (e.g., chymotrypsin-like proteases).
- MD simulations : Assess binding mode stability over 100 ns trajectories (AMBER/CHARMM force fields).
- Free-energy calculations : Apply MM-PBSA/GBSA to estimate binding affinities .
Basic: How to address low solubility in aqueous buffers during biological assays?
Methodological Answer:
- Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin-based solubilizers.
- pH adjustment : Prepare stock solutions in mildly basic buffers (pH 8–9) to enhance ionization.
- Surfactants : Add Tween-80 (0.01% w/v) for cell-based assays .
Advanced: What crystallographic techniques optimize data quality for this compound’s polymorphs?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
